molecular formula C21H19NO4 B11586395 3-{1-[4-(methoxycarbonyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid

3-{1-[4-(methoxycarbonyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid

Cat. No.: B11586395
M. Wt: 349.4 g/mol
InChI Key: RMPRYRFAYKRHCQ-UHFFFAOYSA-N
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Description

3-{1-[4-(methoxycarbonyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid is an organic compound that features a pyrrole ring substituted with phenyl and methoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[4-(methoxycarbonyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-{1-[4-(methoxycarbonyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

3-{1-[4-(methoxycarbonyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{1-[4-(methoxycarbonyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand in coordination chemistry, forming complexes with metal ions . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 3-{1-[4-(methoxycarbonyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid apart is its unique combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

3-[1-(4-methoxycarbonylphenyl)-5-phenylpyrrol-2-yl]propanoic acid

InChI

InChI=1S/C21H19NO4/c1-26-21(25)16-7-9-17(10-8-16)22-18(12-14-20(23)24)11-13-19(22)15-5-3-2-4-6-15/h2-11,13H,12,14H2,1H3,(H,23,24)

InChI Key

RMPRYRFAYKRHCQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=CC=C3)CCC(=O)O

Origin of Product

United States

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